尿酸

概述

描述

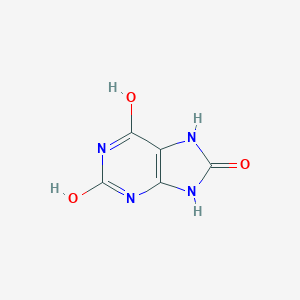

尿酸是一种由碳、氮、氧和氢组成的杂环化合物,化学式为C₅H₄N₄O₃。它是嘌呤核苷酸代谢分解的产物,是尿液的正常成分。 血液中尿酸浓度过高会导致痛风和肾结石等疾病 .

科学研究应用

Metabolic Health

Role in Diabetes and Obesity

Recent research has highlighted the connection between uric acid levels and metabolic disorders such as diabetes and obesity. Elevated uric acid levels have been implicated in insulin resistance, suggesting that managing these levels could be beneficial for metabolic health. A study demonstrated that lowering uric acid with benzbromarone improved insulin sensitivity in patients with congestive heart failure . Additionally, fructose-induced generation of uric acid may play a causal role in the development of diabetes and obesity .

Table 1: Uric Acid Levels and Metabolic Conditions

| Condition | Uric Acid Level (mg/dL) | Impact on Condition |

|---|---|---|

| Normal | < 6.0 | No significant impact |

| Gout | > 6.0 | Increased risk of flares |

| Diabetes | > 5.0 | Associated with insulin resistance |

| Obesity | > 5.0 | Linked to metabolic syndrome |

Cardiovascular Health

Cardiovascular Risk Factor

Uric acid has been recognized as an independent risk factor for cardiovascular diseases. Studies indicate that serum uric acid levels above 7 mg/dL in men and 5 mg/dL in women are associated with increased all-cause mortality . Furthermore, elevated levels correlate with higher risks of hypertension and heart failure, necessitating monitoring and potential management strategies to mitigate these risks .

Immune Response Modulation

Adjuvant Properties

Uric acid plays a crucial role in modulating immune responses. It has been shown to act as a danger signal that can enhance antibody responses when used as an adjuvant in vaccines, particularly those containing aluminum hydroxide . This property is particularly relevant in allergy treatments and vaccine development, where uric acid's ability to stimulate type 2 immune responses can be harnessed.

Therapeutic Uses

Uricase Enzymes

The therapeutic applications of uric acid have expanded with the development of recombinant uricase enzymes like rasburicase and pegloticase, which are used to treat conditions such as advanced gout and prevent complications from tumor lysis syndrome during chemotherapy . These treatments help lower serum uric acid levels effectively, alleviating symptoms associated with hyperuricemia.

Neuroprotective Effects

Emerging evidence suggests that uric acid may have neuroprotective effects, particularly following ischemic strokes. Animal studies indicate that exogenous uric acid administration can reduce infarct volume and improve neurological outcomes post-stroke due to its antioxidant properties . However, further clinical studies are necessary to confirm these findings in humans.

Case Studies and Research Findings

Several case studies have illustrated the diverse applications of uric acid:

- Case Study on Gout Management : A retrospective cohort study revealed that patients achieving serum uric acid levels ≤ 6.0 mg/dL experienced fewer gout flares compared to those with higher levels .

- Neuroprotection Research : Clinical trials investigating the effects of uric acid on stroke recovery have shown promising results, indicating potential benefits for patients experiencing acute ischemic events .

作用机制

尿酸是人类嘌呤代谢的最终产物,通过黄嘌呤氧化酶形成,黄嘌呤氧化酶氧化氧嘌呤 . 它是一种强还原剂和抗氧化剂,通过提供电子来保护细胞免受氧化损伤 . 尿酸的抗氧化特性在神经保护方面特别重要,研究表明它可以减少脑梗塞体积并改善动物中风模型的神经功能 .

类似化合物:

尿酸的独特性: 尿酸在作为废物和抗氧化剂方面的作用是独特的。 它能够充当还原剂并防止氧化应激,使其与尿素和氨等其他含氮废物区别开来 . 此外,尿酸参与痛风等疾病以及在各种科学应用中的使用突出了其独特的特性和重要性 .

生化分析

Biochemical Properties

Uric acid plays a significant role in biochemical reactions, particularly in the catabolism of purines. The enzyme xanthine oxidase catalyzes the formation of uric acid from xanthine and hypoxanthine. Xanthine oxidase is a large enzyme whose active site consists of the metal molybdenum bound to sulfur and oxygen .

Cellular Effects

Uric acid influences various cellular processes and functions. It has been shown to regulate intracellular signaling pathways and gene expression. Elevated levels of uric acid can lead to the production of reactive oxygen species (ROS), which can cause oxidative stress and inflammation within cells . This can result in cellular dysfunction, particularly in pancreatic β-cells, where uric acid can decrease glucose-stimulated insulin secretion and cause cell death .

Molecular Mechanism

At the molecular level, uric acid exerts its effects through several mechanisms. It can bind to and inhibit enzymes, such as xanthine oxidase, thereby regulating the production of uric acid itself . Uric acid can also activate signaling pathways, such as the TLR4-NLRP3 inflammasome and PI3K/Akt pathways, leading to increased expression of transport proteins like ABCG2 . These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of uric acid can change over time. Studies have shown that elevated serum uric acid levels are associated with metabolic syndrome and other health conditions . Over time, uric acid can degrade and lose stability, which can impact its long-term effects on cellular function. In vitro and in vivo studies have observed that prolonged exposure to high levels of uric acid can lead to chronic inflammation and cellular damage .

Dosage Effects in Animal Models

The effects of uric acid vary with different dosages in animal models. High doses of uric acid have been shown to induce oxidative stress and inflammation, leading to cellular dysfunction and damage . In rodent models of ischemic stroke, uric acid has been found to reduce infarct size and improve blood-brain barrier integrity at certain dosages . Excessive doses can lead to toxic effects and exacerbate conditions such as gout and kidney disease .

Metabolic Pathways

Uric acid is involved in several metabolic pathways, primarily the catabolism of purines. It is produced from xanthine and hypoxanthine through the action of xanthine oxidase . Uric acid can also be further metabolized to allantoin in most mammals via the enzyme uricase, although humans lack this enzyme . The balance between production and excretion of uric acid is crucial for maintaining its levels in the body .

Transport and Distribution

Uric acid is transported and distributed within cells and tissues through various transporters and binding proteins. Key transporters include URAT1, GLUT9, and ABCG2, which are involved in the reabsorption and excretion of uric acid . These transporters help maintain uric acid homeostasis by regulating its levels in the blood and tissues . Uric acid can accumulate in joints and kidneys, leading to conditions such as gout and kidney stones .

Subcellular Localization

The subcellular localization of uric acid and its associated enzymes can impact its activity and function. In amphibian liver and kidney cells, urate oxidase is localized in peroxisomes, while allantoinase is found in mitochondria . In human intestinal cells, uric acid can alter the localization of transport proteins like ABCG2, facilitating their translocation to the plasma membrane . These localization patterns are crucial for the proper metabolism and excretion of uric acid.

准备方法

合成路线和反应条件: 尿酸可以通过尿素与甘氨酸熔融合成,这种方法是乌克兰化学家伊万·霍尔巴切夫斯基在1882年首次开发的 . 另一种方法涉及使用氢氧化铵溶解尿酸,因为尿酸在水或普通有机溶剂中几乎不溶解 . 尿酸标准溶液的制备通常涉及将其溶解在碱性溶液中,例如碳酸锂、氢氧化钾、氢氧化钠或氢氧化铵的水溶液 .

工业生产方法: 尿酸的工业生产通常涉及从生物来源(如尿液或组织样本)中提取,然后进行纯化过程。 高效液相色谱法 (HPLC) 和质谱法是工业环境中尿酸分析和定量测定的常用技术 .

化学反应分析

反应类型: 尿酸会发生各种化学反应,包括氧化、还原和取代反应。 一个值得注意的反应是慕尔试剂反应,其中尿酸与稀硝酸反应,然后加入氨水,由于形成紫色的嘌呤酸铵或慕尔试剂,产生紫色 .

常用试剂和条件:

氧化: 尿酸可以在掺杂铁的单原子催化剂存在下,用过氧化氢等试剂氧化.

取代: 尿酸可以在特定条件下与不同的化学基团发生取代反应。

主要产物:

氧化产物: 尿酸氧化会导致形成尿囊素和其他相关化合物.

还原产物: 涉及尿酸的还原反应通常会导致形成尿酸盐.

相似化合物的比较

Urea: A nitrogenous waste product formed in the liver and excreted in urine.

Ammonia: A toxic nitrogenous waste that is converted to urea or uric acid in different organisms.

Guanine: A purine derivative similar to uric acid, found in nucleic acids.

Uniqueness of Uric Acid: Uric acid is unique in its role as both a waste product and an antioxidant. Its ability to act as a reducing agent and protect against oxidative stress sets it apart from other nitrogenous waste products like urea and ammonia . Additionally, uric acid’s involvement in medical conditions such as gout and its use in various scientific applications highlight its distinct properties and significance .

生物活性

Uric acid (UA) is a product of purine metabolism and has garnered significant attention due to its dual role as both an antioxidant and a pro-oxidant. This article explores the biological activities of uric acid, its physiological implications, and its associations with various health conditions, supported by data tables and recent research findings.

Overview of Uric Acid

Uric acid is formed from the breakdown of purines, which are found in many foods and are also produced by the body. The normal range for serum uric acid levels is typically between 3.5 to 7.2 mg/dL in men and 2.6 to 6.0 mg/dL in women. Elevated levels can lead to hyperuricemia, which is associated with gout, cardiovascular diseases, and metabolic syndrome.

Antioxidant Properties

Uric acid is considered a powerful antioxidant that helps protect cells from oxidative stress. It scavenges free radicals and maintains the activity of superoxide dismutase, an important antioxidant enzyme. A study indicated that uric acid's antioxidant properties may play a role in neuroprotection by preventing oxidative damage to neurons .

Key Findings:

- Uric acid can chelate transition metals, reducing oxidative damage.

- In vitro studies have shown that UA can scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress .

Pro-Oxidant Effects

Despite its antioxidant properties, uric acid can also exhibit pro-oxidant effects under certain conditions. Increased levels of UA can lead to elevated ROS production, contributing to oxidative stress rather than alleviating it. This dual role complicates the understanding of UA's physiological functions .

Case Study:

A study involving health examination subjects found a significant association between serum uric acid levels and increased oxidative stress markers, particularly in females . This suggests that while UA may have protective roles, high concentrations can exacerbate oxidative damage.

Metabolic Syndrome

Recent meta-analyses have established a strong correlation between elevated uric acid levels and metabolic syndrome (MetS). The analysis indicated that individuals with MetS had higher mean UA levels compared to controls, suggesting that UA may serve as a biomarker for this condition .

| Condition | Mean Uric Acid Level (mg/dL) | Statistical Significance |

|---|---|---|

| Metabolic Syndrome | 6.5 | p < 0.001 |

| Control Group | 5.9 |

Gout and Inflammation

Uric acid crystallizes in joints when levels exceed solubility limits, leading to gout attacks characterized by intense pain and inflammation. A systematic review highlighted that dietary interventions, such as cherry consumption, can lower serum UA levels and reduce gout flare frequency .

Research Findings:

- A clinical trial showed that participants consuming cherry juice experienced fewer gout flares compared to those receiving placebo .

- The study emphasized the importance of managing dietary intake to maintain healthy UA levels.

Uric Acid and Pregnancy

Recent research has explored the association between maternal uric acid levels and the risk of pre-eclampsia. A case-control study involving over 3,000 women found that higher UA levels were significantly associated with increased risk for pre-eclampsia, independent of other confounding factors .

| Group | Uric Acid Level (mg/dL) | Pre-Eclampsia Incidence (%) |

|---|---|---|

| Cases | 7.1 | 25 |

| Controls | 5.8 | 10 |

属性

IUPAC Name |

7,9-dihydro-3H-purine-2,6,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHOTFFKMJEONL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=O)N1)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042508 | |

| Record name | Uric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Uric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18587 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Uric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.06 mg/mL | |

| Record name | Uric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The exact mechanism of action for uric acid's antioxidant effects have not yet been elucidated. | |

| Record name | Uric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

69-93-2 | |

| Record name | Uric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uric Acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | uric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Uric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/268B43MJ25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Greater than 300 °C, > 300 °C | |

| Record name | Uric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。